N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a methoxyphenyl sulfonyl group
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminobenzenethiol with a suitable aldehyde. The phenyl group is then introduced through a coupling reaction, such as a Suzuki or Heck reaction. The final step involves the sulfonylation of the butanamide moiety with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could play a key role in binding to these targets, while the sulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylphenyl)sulfonyl)butanamide
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-nitrophenyl)sulfonyl)butanamide
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-11-13-20(14-12-19)32(28,29)15-5-10-23(27)25-18-7-4-6-17(16-18)24-26-21-8-2-3-9-22(21)31-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFOMACZIVENBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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